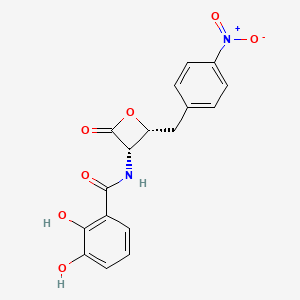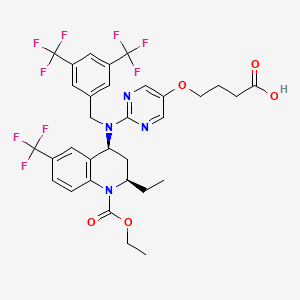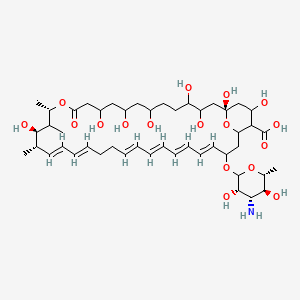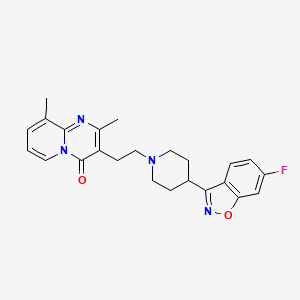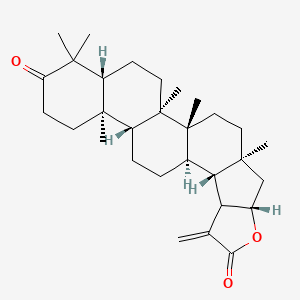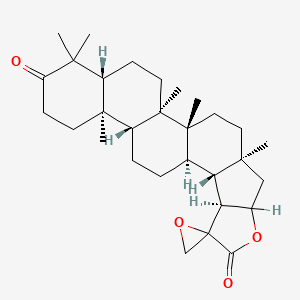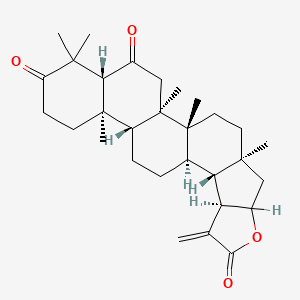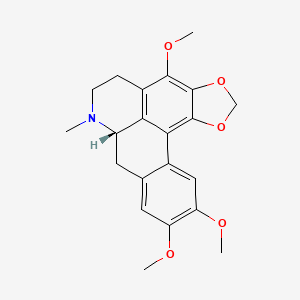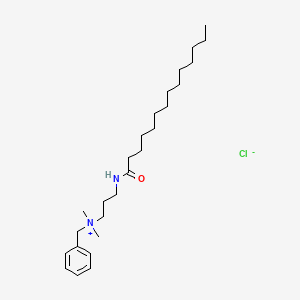
Miramistin
Overview
Description
Mechanism of Action
Miramistin is a topical antiseptic with broad antimicrobial action, including activity against biofilms . It was developed within the framework of the Soviet Union Cold War Space Program .
Target of Action
This compound’s primary targets are the cellular membranes of microorganisms . It has a broad spectrum of antimicrobial activity, including activity against biofilms .
Mode of Action
This compound interacts with the cellular membranes of microorganisms. At higher concentrations, it can solubilize these membranes, leading to the formation of micellar aggregates . This interaction disrupts the integrity of the microbial cell membrane, leading to cell death.
Pharmacokinetics
It is known to have low toxicity, with an oral ld50 of 1200 mg/kg, 1000 mg/kg, and 100 g/l in rats, mice, and fish, respectively .
Result of Action
The result of this compound’s action is the inhibition or killing of a wide range of microorganisms, including bacteria, fungi, and viruses . Its activity against biofilms is particularly noteworthy, as biofilms are often resistant to conventional antimicrobial treatments .
Action Environment
The action of this compound can be influenced by environmental factors. For example, widespread use of antiseptics and the uncontrolled disposal of expired preparations can have negative effects on the environment . This compound is 88–93% biodegradable , which may mitigate some of these environmental concerns.
Biochemical Analysis
Biochemical Properties
Miramistin interacts with various enzymes, proteins, and other biomolecules. It has a broad spectrum of antimicrobial activity and is active against resistant isolates
Cellular Effects
This compound influences cell function by disrupting the cell membrane of microorganisms, leading to their death . It does not have a specific impact on cell signaling pathways, gene expression, or cellular metabolism as it acts primarily on the cell membrane .
Molecular Mechanism
The mechanism of action of this compound involves disruption of the cell membrane of microorganisms . It does not bind to specific biomolecules or cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known for its stability and low toxicity .
Dosage Effects in Animal Models
The oral LD50 of this compound was found to be 1200 mg/kg in rats, 1000 mg/kg in mice, and 100 g/L in fish . This indicates that this compound has low toxicity even at high doses.
Metabolic Pathways
This compound is not involved in any known metabolic pathways as it acts externally on the cell membrane of microorganisms .
Transport and Distribution
This compound is applied topically and does not have a specific transport or distribution mechanism within cells and tissues .
Subcellular Localization
As a topical antiseptic, this compound does not have a specific subcellular localization. It acts on the cell membrane of microorganisms, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miramistin involves the quaternization of dimethylbenzylamine with 3-(myristoylamino)propyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Miramistin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the quaternary ammonium group, potentially altering the compound’s antimicrobial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzyl alcohol derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Miramistin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of quaternary ammonium compounds and their interactions with various substrates.
Biology: Investigated for its effects on cellular membranes and its ability to disrupt biofilms.
Medicine: Extensively used as an antiseptic in wound care, surgical procedures, and treatment of infections.
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: Another widely used antiseptic with broad-spectrum antimicrobial activity.
Benzalkonium Chloride: A quaternary ammonium compound with similar antimicrobial properties.
Povidone-Iodine: An antiseptic with a broad spectrum of activity but different chemical structure and mechanism of action.
Uniqueness of Miramistin
This compound is unique in its broad spectrum of activity, including effectiveness against biofilms and resistant isolates . It also has a favorable safety profile, with low toxicity and good tolerability in clinical use . Unlike some other antiseptics, this compound is effective against a wide range of pathogens, including bacteria, fungi, and viruses, making it a versatile and valuable compound in various applications .
Properties
IUPAC Name |
benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZCIIDNVIQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925509 | |
| Record name | Myramistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15809-19-5 | |
| Record name | Myramistin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15809-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miramistin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015809195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myramistin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRAMISTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5J8F55LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
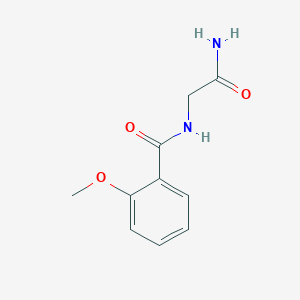
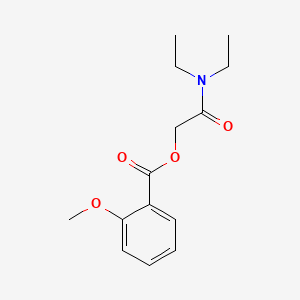
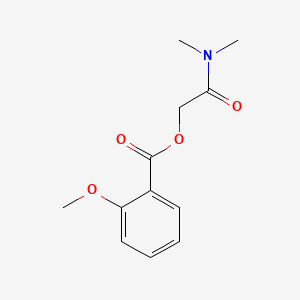
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
